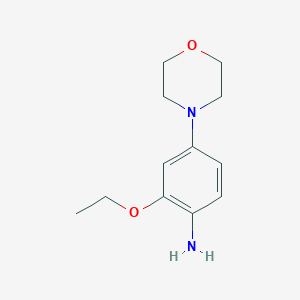

2-Ethoxy-4-(morpholin-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-12-9-10(3-4-11(12)13)14-5-7-15-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYSUUTWBWYMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 4 Morpholin 4 Yl Aniline and Its Precursors

Strategies for Constructing the 2-Ethoxyphenyl Moiety

The introduction of the 2-ethoxy group onto the phenyl ring is a crucial step in the synthesis. This is typically achieved through etherification reactions, where a hydroxyl group is converted to an ethoxy group, or through alkylation reactions.

Etherification Reactions in Anilines

The Williamson ether synthesis is a cornerstone of ether formation and is highly applicable in this context. youtube.comkhanacademy.orgmasterorganicchemistry.comyoutube.com This method generally involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of a 2-ethoxyphenyl precursor, this would typically involve the deprotonation of a suitably substituted 2-nitrophenol (B165410) to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide.

A plausible precursor for this reaction is 4-halo-2-nitrophenol. The phenolic proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding phenoxide. youtube.com This phenoxide then undergoes a nucleophilic substitution reaction with an ethylating agent.

A documented example for a related compound involves the synthesis of 4-bromo-2-ethoxy-1-nitrobenzene. In this procedure, 4-bromo-2-nitrophenol (B183274) is reacted with an ethylating agent in the presence of a base to yield the desired ethoxy derivative. google.com This reaction highlights the feasibility of selectively etherifying the hydroxyl group while the nitro and halo functionalities remain intact for subsequent transformations.

Table 1: Williamson Ether Synthesis for 2-Ethoxyphenyl Moiety

| Starting Material | Reagents | Product | Key Considerations |

| 4-Halo-2-nitrophenol | 1. Base (e.g., NaH, K2CO3) 2. Ethyl halide (e.g., C2H5I, C2H5Br) | 4-Halo-2-ethoxy-1-nitrobenzene | The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent SN2 reaction. |

Introduction of Ethoxy Group via Alkylation Reactions

Alkylation reactions provide an alternative route to the 2-ethoxyphenyl moiety. This can involve the direct alkylation of a phenolic compound. While less common for this specific transformation than the Williamson synthesis, under certain conditions, alkylating agents can be used to introduce the ethyl group.

Approaches to Incorporating the Morpholine-4-yl Group

The introduction of the morpholine (B109124) ring at the 4-position of the phenyl ring is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions with Halogenated Precursors

A common and effective method for installing the morpholine group is through nucleophilic aromatic substitution (SNAr) on an activated aryl halide. libretexts.orgmasterorganicchemistry.com A precursor such as 4-halo-2-ethoxynitrobenzene is ideal for this transformation. The nitro group at the ortho position strongly activates the ring towards nucleophilic attack, facilitating the displacement of the halide by morpholine.

For instance, the synthesis of the analogous 2-methoxy-4-morpholinoaniline (B1582196) has been achieved by reacting a 2-methoxy-4-haloaniline derivative with morpholine. google.com Similarly, 4-fluoronitrobenzene and its derivatives are known to react with morpholine to yield the corresponding N-aryl morpholine. mdpi.comisuct.ru The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) and may be facilitated by the addition of a base like triethylamine (B128534) or potassium carbonate to neutralize the hydrogen halide formed during the reaction. mdpi.com

Table 2: Nucleophilic Aromatic Substitution with Morpholine

| Starting Material | Reagents | Product | Key Considerations |

| 4-Halo-2-ethoxynitrobenzene | Morpholine, Base (e.g., K2CO3, Et3N) | 2-Ethoxy-4-morpholinonitrobenzene | The reactivity of the halide follows the order F > Cl > Br > I. The reaction is often heated to achieve a reasonable rate. |

Amination Reactions Involving Morpholine

Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a versatile and powerful alternative for forming the C-N bond between the aromatic ring and morpholine. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of an aryl halide or triflate with an amine. organic-chemistry.org

In the context of synthesizing 2-Ethoxy-4-(morpholin-4-yl)aniline, a suitable precursor would be a 4-halo-2-ethoxyaniline. This aniline (B41778) derivative can be coupled with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, RuPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). The choice of ligand and base is critical for the efficiency of the reaction and can be tailored to the specific substrates.

The Ullmann condensation is another classical method for C-N bond formation, typically employing a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org This reaction could also be applied to couple a 4-halo-2-ethoxyaniline with morpholine.

Table 3: Buchwald-Hartwig Amination with Morpholine

| Starting Material | Reagents | Product | Key Considerations |

| 4-Halo-2-ethoxyaniline | Morpholine, Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base (e.g., NaOtBu) | This compound | The reaction conditions need to be carefully optimized (catalyst, ligand, base, solvent, and temperature) to achieve high yields. |

Formation of the Aniline Functionality

The final step in the most common synthetic route to this compound is the reduction of the nitro group of the precursor, 2-ethoxy-4-morpholinonitrobenzene. This transformation is a well-established and high-yielding reaction in organic synthesis.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a widely used method, involving hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This method is generally clean and efficient.

Alternatively, chemical reduction methods can be used. Tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro groups. google.com Other metal-based reducing systems, such as iron powder in acetic acid or ammonium (B1175870) chloride solution, are also commonly used, particularly in industrial settings due to their lower cost. google.com

The choice of reducing agent will depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. However, the ethoxy and morpholino groups are generally stable under most nitro reduction conditions.

Table 4: Reduction of the Nitro Group

| Starting Material | Reagents | Product | Key Considerations |

| 2-Ethoxy-4-morpholinonitrobenzene | H2, Pd/C | This compound | Catalytic hydrogenation is often preferred for its clean reaction profile. |

| 2-Ethoxy-4-morpholinonitrobenzene | SnCl2, HCl | This compound | A strong and reliable method, though it requires an acidic workup. |

| 2-Ethoxy-4-morpholinonitrobenzene | Fe, NH4Cl | This compound | An economical and widely used industrial method. |

Reduction of Nitroaromatic Precursors

The reduction of a nitro group is one of the most common and reliable methods for the preparation of aromatic amines. researchgate.net This strategy is highly applicable to the synthesis of this compound, where the key intermediate is typically 1-ethoxy-4-morpholino-2-nitrobenzene. The electron-withdrawing nature of the nitro group facilitates its conversion to an amino group through various reductive processes. researchgate.net

This transformation can be achieved using a wide array of reducing agents, ranging from catalytic hydrogenation to metal-based reductions in acidic or neutral media. The choice of reagent often depends on the presence of other functional groups in the molecule and desired reaction conditions. A common and well-documented synthetic route for structurally similar compounds involves the reduction of the nitro group as a final step. For example, the synthesis of 4-(2-Morpholinoethyl)aniline often proceeds via the reduction of a nitro-substituted intermediate. In another example, the synthesis of certain triazole-containing quinolinones utilizes palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) to reduce a nitroaniline precursor. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Catalyst/Reagent | Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst | A widely used, clean, and efficient method. |

| Sn, HCl | Tin metal in hydrochloric acid | A classic method for nitro group reduction. |

| Fe, HCl/NH₄Cl | Iron metal in acidic or neutral medium | Often used in industrial settings due to low cost. |

| NaBH₄, NiCl₂ | Sodium borohydride (B1222165) with a nickel catalyst | Provides a milder alternative to catalytic hydrogenation. |

Direct Amination Methodologies

Direct amination involves the introduction of an amino group onto the aromatic ring in a single step. While direct C-H amination of unactivated arenes is an area of ongoing research, more established methods typically rely on the amination of pre-functionalized aromatic rings.

One of the most prominent modern techniques is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. In a hypothetical synthesis of the target compound, this could involve the reaction of 2-ethoxy-4-morpholino-1-halobenzene with an ammonia (B1221849) equivalent.

Another classical approach is Nucleophilic Aromatic Substitution (SNAr). This reaction requires the aromatic ring to be activated by strongly electron-withdrawing groups, such as a nitro group. A potential pathway could involve the reaction of a dihalogenated and nitrated benzene (B151609) ring with ammonia or an ammonia surrogate. However, achieving selectivity can be challenging.

Processes for producing related cyclic amines, such as morpholine itself, sometimes involve direct amination. For instance, morpholine can be synthesized through the reaction of diethylene glycol with ammonia at high temperatures and pressures over a specific catalyst. google.com

Multi-Step Synthesis Pathways for this compound

The construction of a multi-substituted benzene ring like that in this compound necessitates a carefully planned multi-step synthesis to ensure the correct regiochemistry of the final product.

Stepwise Functionalization of Aromatic Rings

Stepwise functionalization involves the sequential introduction of substituents onto a starting aromatic ring. The order of these reaction steps is paramount and is dictated by the electronic properties (activating or deactivating) and directing effects (ortho-, para-, or meta-) of the substituents being added. libretexts.org The substituents involved in the target molecule have distinct directing effects that must be managed to achieve the desired 1,2,4-substitution pattern.

Table 2: Directing Effects of Relevant Functional Groups

| Functional Group | Type | Directing Effect |

|---|---|---|

| -NH₂ (Amino) | Activating | Ortho, Para |

| -OR (Ethoxy) | Activating | Ortho, Para |

| -Morpholino | Activating | Ortho, Para |

A plausible stepwise pathway would likely begin with a nitro-substituted benzene to control the regiochemistry. A common strategy for analogous compounds involves nucleophilic substitution followed by reduction. For example, a synthesis could start from 1-chloro-2,4-dinitrobenzene.

Selective Substitution with Morpholine : Reaction with morpholine would likely substitute the chlorine at the 4-position, which is activated by both nitro groups.

Substitution with Ethoxide : Subsequent reaction with sodium ethoxide could replace one of the nitro groups (a known, albeit less common, reaction) or a pre-existing halogen at the 1-position.

Reduction of Nitro Group : The final step would be the selective reduction of the remaining nitro group at the 2-position to yield the target aniline. researchgate.net

This stepwise approach ensures that each substituent is placed in the correct position relative to the others, guided by fundamental principles of aromatic chemistry. libretexts.org

Convergent Synthesis Strategies

For this compound, a convergent strategy could involve the synthesis of two key building blocks that are later coupled.

Fragment A : An aniline or nitrobenzene (B124822) derivative bearing the ethoxy group at the 2-position, and a reactive site (e.g., a halogen or boronic acid) at the 1-position.

Fragment B : A morpholine derivative with a suitable functional group for coupling.

A hypothetical convergent route could employ a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction:

Synthesis of Fragment A : Prepare 2-ethoxyphenylboronic acid.

Synthesis of Fragment B : Prepare 4-(4-bromophenyl)morpholine.

Coupling and Functionalization : Couple Fragment A and Fragment B via a Suzuki reaction. The resulting intermediate would then need to be nitrated at the desired position, followed by reduction to the amine.

This approach is common in the synthesis of complex molecules containing morpholine moieties, where key intermediates are combined to form the final structure. researchgate.netacs.org

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 4 Morpholin 4 Yl Aniline

Reactivity of the Aromatic Amine (Aniline) Moiety

The aniline (B41778) portion of the molecule is a focal point of its reactivity, engaging in reactions typical of primary aromatic amines.

The activating strength of these groups generally follows the order: -NH₂ > -OR > -Alkyl (for the morpholine (B109124) nitrogen). masterorganicchemistry.com

Amino Group (-NH₂ at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

Ethoxy Group (-OC₂H₅ at C2): Activating, directs ortho (C1, C3) and para (C6).

Morpholino Group (at C4): Activating, directs ortho (C3, C5) and para (C1).

Considering the positions on the ring of 2-Ethoxy-4-(morpholin-4-yl)aniline:

C3: Ortho to both the ethoxy and morpholino groups.

C5: Ortho to the morpholino group and para to the ethoxy group.

C6: Ortho to the amino group and para to the morpholino group.

The amino group is the most powerful activating group. However, its ortho positions (C2 and C6) are sterically hindered by the adjacent ethoxy group and potentially by the electrophile itself. The para position is occupied by the morpholino group. The position C5 is ortho to the morpholino group and para to the ethoxy group, making it electronically enriched. The C6 position is ortho to the powerful amino group, but may experience some steric hindrance. Therefore, electrophilic attack is most likely to occur at the C5 and C6 positions, which are ortho to the two nitrogen-based activating groups. The precise product distribution would depend on the specific electrophile and reaction conditions. wikipedia.orgbyjus.com

Table 1: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Influences | Deactivating/Steric Influences | Predicted Reactivity |

| C3 | Ortho to Ethoxy, Ortho to Morpholino | - | Moderate to High |

| C5 | Ortho to Morpholino, Para to Ethoxy | - | High |

| C6 | Ortho to Amino | Steric hindrance from Ethoxy group | Moderate |

The primary amino group (-NH₂) possesses a lone pair of electrons, rendering it nucleophilic. It readily reacts with a variety of electrophiles.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield N-(2-ethoxy-4-morpholinophenyl)acetamide. This reaction is a common method for protecting the amino group. byjus.commasterorganicchemistry.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as polyalkylation. byjus.comyoutube.com

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). vaia.comresearchgate.net The resulting diazonium salt, 2-ethoxy-4-morpholinophenyl diazonium chloride, is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -Cl, -Br, -I, -CN, -H) via Sandmeyer or related reactions. acs.orgrsc.org

Like other primary anilines, this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govossila.com The reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netresearchgate.net

The mechanism involves two main steps:

Formation of a carbinolamine intermediate through the nucleophilic addition of the amine to the carbonyl group.

Acid-catalyzed dehydration of the carbinolamine to yield the imine. science.gov

For example, the reaction with a generic aldehyde (R-CHO) would produce N-(aryl)-R-imine. These reactions are often reversible.

Table 2: Representative Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Salicylaldehyde | Schiff Base |

| This compound | Benzaldehyde | Schiff Base |

| This compound | Acetone | Imine (Ketimine) |

Note: This table shows potential reactions based on the known reactivity of similar anilines. nih.govresearchgate.net

Reactions Involving the Ethoxy Group

The ethoxy group is generally less reactive than the aniline moiety but can participate in specific reactions under certain conditions.

Aryl ethers, such as the ethoxy group in this molecule, are known to be relatively inert. However, they can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group (ethanol). This is followed by a nucleophilic attack of the conjugate base (e.g., I⁻) on the ethyl group (Sɴ2 mechanism) to produce an alkyl halide (ethyl iodide) and the corresponding phenol (B47542), 5-amino-2-morpholinophenol.

Quinoline Synthesis: The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org The 2-ethoxy-aniline moiety could potentially undergo similar cyclizations after initial reaction at the amino group.

Benzoxazole (B165842)/Benzothiazole/Benzimidazole Synthesis: Reactions of ortho-substituted anilines (with -OH, -SH, or -NH₂ at the ortho position) with various reagents can lead to the formation of these five-membered heterocyclic rings. organic-chemistry.org While the ethoxy group itself is not a direct participant in the same way, its cleavage to a hydroxyl group (as described in 3.2.1) would generate a precursor suitable for benzoxazole synthesis.

Indole (B1671886) Synthesis: Certain cyclization strategies, such as those starting from 2-alkynylanilines, can lead to indole formation. sci-hub.se Transformation of the ethoxy and amino groups into suitable functionalities could enable such cyclization pathways.

These potential cyclization reactions highlight the synthetic utility of the arrangement of functional groups in this compound for constructing more complex molecular architectures.

Transformations of the Morpholine Ring System

The morpholine ring in this compound is a key structural feature. Its tertiary amine nitrogen, connected to the phenyl ring, exhibits characteristic reactivity, including quaternization. The saturated heterocyclic ring itself can undergo cleavage under specific conditions.

The nitrogen atom of the morpholine ring in this compound is a tertiary amine. As such, it cannot undergo further N-acylation. However, it can react with alkylating agents to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto an electrophilic carbon of an alkyl halide. google.com

The general reaction for the N-alkylation of a tertiary amine like this compound with an alkyl halide (R-X) can be represented as follows:

General Scheme for N-Alkylation (Quaternization)

Image of the quaternization reaction of this compound with a generic alkyl halide (R-X) to form the corresponding quaternary ammonium salt.

Table 1: General Conditions for N-Alkylation of Amines with Alkyl Halides This table presents generalized conditions for the N-alkylation of secondary and tertiary amines, which are applicable to the quaternization of the morpholine nitrogen in the target compound.

| Amine Type | Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |

| Secondary Amines | Alkyl Halides | Hünig's base | Acetonitrile (B52724) | Room Temp. | Tertiary Amine | semanticscholar.org |

| Tertiary Amines | Alkyl Halides (e.g., Methyl Chloride) | None (reactant can be base) | Solvent-free or various | 50-140 °C | Quaternary Salt | google.com |

| Morpholine | Alcohols | CuO–NiO/γ–Al2O3 catalyst | Gas-phase | 160–240 °C | N-Alkylmorpholine | researchgate.net |

The morpholine ring is generally stable. However, under certain conditions, it can undergo ring-opening reactions. These reactions typically require harsh conditions or specific reagents that can cleave the C-O or C-N bonds of the ether and amine functionalities, respectively. For instance, studies on the synthesis of related 4-(4-aminophenyl)morpholin-3-ones have noted that ring-opened by-products can form, particularly during reduction reactions in alcohol solvents, where the alcohol can act as a nucleophile attacking the amide position. researchgate.net

While ring-opening of a simple N-arylmorpholine like that in this compound is not common, analogous reactions with activated aziridine (B145994) rings demonstrate a general strategy for nucleophilic ring-opening. In these cases, a strained three-membered ring is opened by a nucleophile, a process that can be followed by an intramolecular ring-closure to form a new heterocyclic system. researchgate.net The initiation of ring-opening polymerization of cyclic ethers and amines often involves catalysts that can activate the heteroatom, such as transition-metal halides. rsc.org

Conversely, ring-closing reactions are fundamental to the synthesis of the morpholine moiety itself. A common synthetic route involves the reaction of an aniline with a bis(2-haloethyl) ether or a similar dielectrophile. For example, substituted N-phenylmorpholine compounds can be synthesized by heating a substituted aniline with 2-chloroethyl ether in the presence of a base. google.com

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of this compound provides insight into its reactivity, selectivity, and the influence of its substituents. Mechanistic studies often employ a combination of experimental techniques (e.g., cyclic voltammetry, spectroscopy) and computational methods (e.g., Density Functional Theory).

Detailed mechanistic studies on this compound are scarce. However, extensive research on the electrochemical oxidation of the closely related compound, 4-morpholinoaniline (B114313), provides a well-supported reaction pathway that is likely applicable. rsc.org The electrochemical oxidation of anilines typically proceeds through the formation of a cation radical, which can then undergo further reactions. mdpi.com

For 4-morpholinoaniline, electrochemical oxidation leads to the formation of a p-quinonediimine intermediate. This species is unstable and its subsequent fate is highly dependent on the pH of the solution.

In strongly acidic conditions, the p-quinonediimine undergoes hydrolysis.

In less acidic environments, it can react with the parent 4-morpholinoaniline molecule, leading to the formation of trimers.

Proposed Electrochemical Oxidation Pathway for this compound (by analogy)

Image depicting the two-electron oxidation of this compound to its corresponding p-quinonediimine intermediate, analogous to the mechanism for 4-morpholinoaniline.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating detailed reaction pathways and analyzing the structures of transition states. dntb.gov.uaresearchgate.netnih.gov For aniline derivatives, DFT calculations can model the energetics of electron abstraction to form cation radicals and predict the Gibbs free energies of reaction, which correlate with experimental oxidation potentials. researchgate.netresearchgate.net Such studies help to identify the rate-determining steps and understand the stability of intermediates. For example, time-dependent DFT (TD-DFT) can be used to investigate the electronic transitions and excited-state dynamics of functionalized aniline derivatives. acs.org

The reactivity of the aniline ring in this compound is significantly influenced by the electronic properties of its substituents: the ethoxy group at position 2 and the morpholino group at position 4. Both are generally considered electron-donating groups (EDGs), which activate the aromatic ring towards electrophilic substitution. rsc.org

Ethoxy Group (-OEt): This is a strong activating group due to the resonance effect of the oxygen lone pairs, which donate electron density to the aromatic ring. It also exerts a deactivating inductive effect (-I) due to oxygen's electronegativity, but the resonance effect (+R) is dominant.

Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom's lone pair can also participate in resonance, donating electron density to the ring, making it an activating group. rsc.org The oxygen within the morpholine ring is electron-withdrawing and does not directly participate in resonance with the phenyl ring.

The combined effect of these two electron-donating groups makes the aromatic ring highly electron-rich and thus more susceptible to oxidation and electrophilic attack compared to unsubstituted aniline. qu.edu.qaznaturforsch.com This increased electron density stabilizes the cation radical intermediate formed during oxidation, thereby lowering the oxidation potential. rsc.org

Studies on the electrochemical oxidation of various substituted anilines have established clear correlations between substituent properties and reaction potentials. qu.edu.qaznaturforsch.com

Table 2: Effect of Substituents on the Oxidation Potential of Aniline Derivatives This table summarizes the general effects of electron-donating and electron-withdrawing groups on the ease of electrochemical oxidation of the aniline moiety.

| Substituent Type | Electronic Effect | Effect on Ring Electron Density | Effect on Cation Radical Stability | Effect on Oxidation Potential | Example Groups | Reference |

| Electron-Donating (Activating) | +R > -I | Increases | Stabilizes | Decreases | -OR, -NR₂, -Alkyl | rsc.orgznaturforsch.com |

| Electron-Withdrawing (Deactivating) | -R, -I | Decreases | Destabilizes | Increases | -NO₂, -CN, -SO₃H, -Halogens | qu.edu.qaznaturforsch.com |

The positions of the substituents also direct the regioselectivity of reactions. The ethoxy group at position 2 and the morpholino group at position 4 will direct incoming electrophiles to the remaining activated positions on the ring (positions 3, 5, and 6). The precise outcome would depend on the interplay between the directing effects of both groups and steric hindrance.

In-depth Analysis of this compound as a Versatile Precursor in Heterocyclic Synthesis

The aromatic amine this compound serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an electron-donating ethoxy group and a bulky morpholine moiety, imparts specific reactivity and properties to the resulting molecular architectures. This article explores the derivatization strategies and synthetic utility of this compound as a precursor for various significant heterocyclic systems, summarizing key research findings in its application.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 4 Morpholin 4 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Ethoxy-4-(morpholin-4-yl)aniline in solution. Through ¹H and ¹³C NMR, every proton and carbon atom in the molecule can be assigned, while two-dimensional (2D) techniques like COSY and NOESY reveal through-bond and through-space correlations, respectively.

¹H and ¹³C NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, morpholinyl, and amine protons. The aromatic protons on the benzene (B151609) ring will appear as a set of doublets and doublets of doublets, with their chemical shifts and coupling constants being highly sensitive to the electronic effects of the three substituents. The electron-donating nature of the amino, ethoxy, and morpholino groups will cause a general upfield shift of these protons compared to unsubstituted benzene. The ethoxy group will present a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The morpholine (B109124) ring protons typically appear as two distinct multiplets or triplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms. researchgate.net The amine (-NH₂) protons usually appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern and the electronic influence of the attached groups. rsc.org

Expected NMR Data for this compound: The following table outlines the predicted chemical shifts based on data from analogous structures like 4-ethoxyaniline and various morpholine-containing compounds. rsc.orgresearchgate.net

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| -CH₃ (Ethoxy) | ~1.4 (t) | ~15 |

| -OCH₂- (Ethoxy) | ~4.0 (q) | ~64 |

| -N(CH₂)₂- (Morpholine) | ~3.1-3.3 (m) | ~50 |

| -O(CH₂)₂- (Morpholine) | ~3.8-3.9 (m) | ~67 |

| Ar-H | ~6.6-6.9 (m) | ~115-120 |

| Ar-C (CH) | ~115-120 | ~115-120 |

| Ar-C (C-NH₂) | ~140-145 | ~140-145 |

| Ar-C (C-OEt) | ~148-152 | ~148-152 |

| Ar-C (C-Morpholine) | ~140-145 | ~140-145 |

| -NH₂ | broad singlet | N/A |

| t = triplet, q = quartet, m = multiplet |

Conformational and Electronic Analysis: Two-dimensional NMR techniques are crucial for a deeper analysis. A COSY (Correlation Spectroscopy) experiment would confirm the coupling between the ethoxy's CH₂ and CH₃ protons and identify adjacent protons within the aromatic ring. For conformational insights, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable. libretexts.org It can detect through-space interactions, for instance, between the protons of the ethoxy group and the adjacent aromatic proton, or between the morpholine ring protons and its neighboring aromatic proton. rug.nlmdpi.com This data helps to establish the preferred orientation of the flexible ethoxy and morpholinyl substituents relative to the aniline (B41778) plane. The chemical shifts themselves reflect the electronic environment; the electron-donating properties of the substituents increase the electron density on the aromatic ring, which is observable in the NMR data. afit.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. These methods are excellent for confirming the presence of key structural motifs in this compound.

The FT-IR and Raman spectra are expected to display characteristic bands corresponding to the N-H bonds of the primary amine, the C-O bonds of the ethoxy and morpholine groups, the C-N bond of the morpholine-aniline linkage, and the various C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.

Key Vibrational Modes and Expected Frequencies: Based on studies of related morpholine and aniline derivatives, the following vibrational bands can be anticipated. researchgate.netnih.govscielo.org.mxscielo.org.mx

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | FT-IR/Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR/Raman |

| C-H (Aliphatic) | Stretching | 2850 - 2980 | FT-IR/Raman |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | FT-IR/Raman |

| C-N (Aromatic) | Stretching | 1250 - 1350 | FT-IR |

| C-O-C (Ether) | Asymmetric & Symmetric Stretching | 1070 - 1150 | FT-IR |

The FT-IR spectrum would likely show strong absorptions for the C-O-C ether stretches from both the ethoxy and morpholine moieties, as well as the characteristic N-H stretches of the primary amine. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the aromatic ring and the C-C backbone.

By applying computational methods like Density Functional Theory (DFT), a theoretical vibrational spectrum can be calculated and compared with experimental data. scielo.org.mx This allows for a more precise assignment of each vibrational mode. Furthermore, studying the spectra under varying conditions, such as pressure or temperature, can provide insights into the molecular dynamics and conformational stability of the compound. scielo.org.mx

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule, providing information about its chromophores and electronic structure. The primary chromophore in this compound is the substituted benzene ring.

UV-Vis Absorption: Aniline itself exhibits characteristic absorption bands in the UV region. The introduction of the electron-donating ethoxy and morpholino groups, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. afit.eduresearchgate.net This is due to the extension of the conjugated π-system through resonance with the lone pairs on the oxygen and nitrogen atoms. Studies on other substituted anilines confirm that such substitutions significantly alter the absorption spectra. researchgate.netbeilstein-journals.orgacs.org

Expected UV-Vis Absorption Data:

| Compound System | Typical λₘₐₓ (nm) | Transition Type |

| Aniline | ~230, ~280 | π → π |

| Substituted Anilines | >280 | π → π |

The spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would likely show a strong absorption maximum well above 280 nm.

Fluorescence Spectroscopy: Many aniline derivatives exhibit fluorescence, emitting light after being excited to a higher electronic state. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a longer wavelength. Measuring the fluorescence spectrum, quantum yield, and lifetime can provide valuable information about the molecule's excited-state properties and relaxation pathways. beilstein-journals.org The nature and position of the substituents can significantly influence the fluorescence properties, including the emission wavelength and intensity.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Molecular Formula Confirmation: The nominal molecular weight of this compound (C₁₂H₁₈N₂O₂) is 222.29 g/mol . bldpharm.com High-Resolution Mass Spectrometry (HRMS), often using an ESI (Electrospray Ionization) source, can measure the molecular mass with very high accuracy (typically to four or five decimal places). This allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 223.1441.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS), commonly coupled with liquid chromatography (LC-MS/MS), involves selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. chrom-china.comacs.org The resulting fragmentation pattern provides a roadmap of the molecule's structure.

Plausible Fragmentation Data for this compound:

| Ion | m/z (approx.) | Proposed Identity/Loss |

| [M+H]⁺ | 223 | Protonated molecule |

| [M+H - C₂H₄]⁺ | 195 | Loss of ethene from ethoxy group |

| [M+H - C₂H₅O•]⁺ | 178 | Loss of ethoxy radical |

| [M+H - C₄H₈NO•]⁺ | 136 | Loss of morpholine radical |

| [C₆H₈NO]⁺ | 122 | Fragment containing aniline and ethoxy group |

| [C₄H₁₀NO]⁺ | 88 | Protonated morpholine fragment |

Analysis of these fragments allows for the confirmation of the connectivity of the ethoxy and morpholine groups to the aniline core. The development of methods for analyzing aniline derivatives in various matrices often relies on such predictable fragmentation patterns. researchgate.netd-nb.info

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to compound or derivatives)

While solution-state techniques like NMR provide data on the average structure, single-crystal X-ray crystallography offers the definitive determination of the molecular architecture in the solid state. This technique can precisely map the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

As of now, a published crystal structure for this compound is not available in the primary literature databases. However, analysis of crystal structures of related compounds allows for well-founded predictions of its solid-state behavior. Studies on other substituted anilines and morpholine derivatives have revealed key structural features. cambridge.orgmdpi.comresearchgate.netresearchgate.net

Expected Solid-State Features:

Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, and it would likely form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the morpholine oxygen or nitrogen atoms, or the ethoxy oxygen. This would lead to the formation of supramolecular networks (e.g., chains, sheets). researchgate.net

Conformation: X-ray crystallography would reveal the exact conformation of the ethoxy and morpholine groups relative to the aniline ring, including the torsion angles that define their orientation. It would also show the degree of pyramidalization at the aniline nitrogen atom. afit.edu

To illustrate the type of data obtained, the crystallographic information for a related compound, 4-chloroaniline, is presented below. cambridge.org

| Parameter | Example Data (4-chloroaniline) |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.851 |

| b (Å) | 9.031 |

| c (Å) | 7.373 |

| Z (Molecules/Unit Cell) | 4 |

Should crystals of this compound be grown, a similar analysis would provide conclusive evidence of its solid-state structure, complementing the data from spectroscopic techniques.

Structure Activity Relationship Sar Studies at the Molecular and Mechanistic Level for 2 Ethoxy 4 Morpholin 4 Yl Aniline Derivatives in Vitro Focus

Impact of Aniline (B41778) Substitutions on Receptor/Enzyme Interactions (In Vitro)

The aniline portion of the molecular scaffold frequently serves as a key interaction domain with target proteins, and its substitution pattern can dramatically influence binding affinity and inhibitory potency. In related heterocyclic systems like 4-anilinoquinazolines and 4-anilinoquinolines, the nature and position of substituents on the aniline ring are pivotal for activity.

SAR studies on 4-anilinoquinazoline (B1210976) derivatives, which share the anilino-moiety, reveal that substitutions on the aniline ring with large, lipophilic, and electron-withdrawing groups, such as chlorine or bromine, are often preferred at the meta (C-3') and para (C-4') positions for enhanced inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2. ijcce.ac.ir Conversely, the ortho (C-2') position typically favors smaller substituents like fluorine or hydrogen to maintain potency. ijcce.ac.ir

In a series of 2-morpholino-4-anilinoquinoline derivatives evaluated for anticancer activity against the HepG2 cell line, the substitution on the aniline ring was a key determinant of cytotoxicity. nih.govnih.gov For instance, compounds with specific halogen and methyl substitutions on the aniline moiety demonstrated significant cytotoxic effects. nih.govnih.gov The table below summarizes the in vitro anticancer activity of several 2-morpholino-4-anilinoquinoline derivatives, highlighting the impact of the aniline substitution pattern.

| Compound | Aniline Substitution (R) | IC₅₀ vs. HepG2 (µM) | Reference |

|---|---|---|---|

| 3c | 3-chloro-4-fluoro-aniline | 11.42 | nih.gov |

| 3d | 3-bromo-aniline | 8.50 | nih.gov |

| 3e | 3-methyl-4-chloro-aniline | 12.76 | nih.gov |

Influence of Ethoxy Chain Modifications on Molecular Recognition (In Vitro)

The ethoxy group at the 2-position of the aniline ring acts as a linker and can influence the molecule's conformation, solubility, and interaction with the target protein. In many related kinase inhibitors, such as those targeting EGFR, an alkoxy group at this position is a common feature. semanticscholar.org

In SAR studies of 1,3,5-triazine (B166579) derivatives designed as EML4-ALK inhibitors, the modification of a methoxy (B1213986) group, structurally similar to the ethoxy group in 2-Ethoxy-4-(morpholin-4-yl)aniline, was investigated. These studies revealed that the oxygen atom within the alkoxy group was critical for the compound's inhibitory activity, suggesting it may act as a hydrogen bond acceptor or play a role in correctly orienting the molecule within the binding pocket. nii.ac.jp The length and nature of the alkyl chain can also be significant. For example, replacing a methoxy group with a different alkoxy substituent can alter the compound's potency. nii.ac.jp

The synthesis of various kinase inhibitors often involves the alkylation of a phenol (B47542) precursor to introduce the desired alkoxy chain, such as an ethoxy group, indicating this part of the molecule is a key site for synthetic modification and optimization. google.com The choice of an ethoxy group specifically is often a result of balancing potency with favorable pharmacokinetic properties.

Role of the Morpholine (B109124) Moiety in Modulating Biological Activity (In Vitro)

The morpholine ring is a frequently incorporated heterocycle in medicinal chemistry, valued for its ability to improve physicochemical properties like aqueous solubility and for its specific interactions with biological targets. researchgate.netnih.gov It is considered a "privileged structure" due to its presence in numerous bioactive molecules. nih.gov

In derivatives of 4-anilinoquinazoline, the morpholine group is often part of a side chain attached to the quinazoline (B50416) core and is crucial for activity. researchgate.net Studies have shown that the morpholine moiety can form key binding interactions within the active site of enzymes. For instance, X-ray crystallography of a related pyrimidone inhibitor bound to PI3Kγ showed the morpholine moiety binding in a specific and well-defined manner, consistent with SAR observations. researchgate.net Its replacement with other heterocycles, such as piperidine (B6355638) or piperazine, can lead to significant changes in activity and selectivity. researchgate.net

The morpholine ring's contribution is also evident in its ability to confer target selectivity. In a series of 2,4-dianilinopyrimidine derivatives, a compound featuring a 4-(morpholinomethyl)phenyl group showed potent and selective inhibitory effects against specific cancer cell lines. nih.gov In another study on 4-anilinoquinazoline derivatives, a compound with a morpholine group at the 7-position of the quinazoline scaffold was identified as a potent anticancer agent. semanticscholar.org The basic nitrogen of the morpholine can be protonated at physiological pH, which can facilitate interactions with acidic residues in a protein's binding site and improve the compound's solubility.

Mechanistic Insights from In Vitro Biological Assays (e.g., Apoptosis Induction, Enzyme Inhibition, Photosensitizing Potential)

In vitro biological assays provide critical information about the mechanisms through which this compound derivatives exert their effects at a cellular level.

Enzyme Inhibition: A primary mechanism for many aniline-based derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Derivatives of the related 4-anilinoquinazoline scaffold have been shown to be competitive inhibitors of the ATP binding sites of EGFR and VEGFR-2. ijcce.ac.irsemanticscholar.org The table below shows the in vitro inhibitory activity of selected 4-anilinoquinazoline derivatives against cancer cell lines, which is often correlated with their enzyme inhibition profile.

| Compound | Key Structural Features | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 8a | Morpholine at C-7, 3-bromoaniline (B18343) at C-4 | A431 | 1.78 | semanticscholar.org |

| 8d | Piperidine at C-7, 3-bromoaniline at C-4 | A431 | 8.25 | semanticscholar.org |

| 8f | Piperazine at C-7, 3-bromoaniline at C-4 | A431 | 7.18 | semanticscholar.org |

| 8a (Fakinib) | 4-(morpholinomethyl)phenyl, N-(2-hydroxyethyl)benzamide | H1975 | 0.044 | nih.gov |

Note: A431 is a human carcinoma cell line with high EGFR expression.

Apoptosis Induction: Several studies have demonstrated that derivatives containing the morpholine-aniline scaffold can induce programmed cell death, or apoptosis. researchgate.net For example, phthalocyanine (B1677752) derivatives substituted with 2-(morpholin-4-yl)ethoxy groups were shown to induce apoptosis in LNCaP prostate cancer cells following photoirradiation. nih.govresearchgate.net The induction of apoptosis was confirmed using methods such as ELISA assays and Hoechst staining to observe morphological changes in the cell nucleus. researchgate.net Similarly, FAK inhibitors with a dianilino-pyrimidine scaffold containing a morpholinomethylphenyl group were also found to induce apoptosis in H1975 lung cancer cells in a dose-dependent manner. nih.gov

Photosensitizing Potential: Certain derivatives have been specifically designed as photosensitizers for use in photodynamic therapy (PDT). Three phthalocyanine derivatives featuring 2-(morpholin-4-yl)ethoxy substituents were synthesized and shown to produce singlet oxygen with moderate to high quantum yields. nih.govresearchgate.net Their photosensitizing potential was evaluated in vitro on cancer cell lines, with one zinc(II) phthalocyanine derivative showing a potent phototoxic effect (IC₅₀ of 0.25 µM) on PC3 prostate cancer cells upon irradiation, while exhibiting very low cytotoxicity in the dark. nih.govresearchgate.net

| Compound | Cell Line | IC₅₀ with Irradiation (µM) | Reference |

|---|---|---|---|

| Zinc(II) phthalocyanine with two 2-(morpholin-4-yl)ethoxy groups | PC3 (Prostate) | 0.25 | nih.govresearchgate.net |

| A375 (Melanoma) | 1.47 | nih.govresearchgate.net |

These mechanistic studies highlight the diverse biological activities of these compounds, ranging from direct enzyme inhibition to the induction of specific cellular death pathways.

Correlation of Physicochemical Descriptors (e.g., Lipophilicity) with In Vitro Biological Responses

The biological activity of a compound is often correlated with its physicochemical properties, such as lipophilicity (logP), solubility, and electronic parameters. Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that connect these properties to in vitro responses.

Lipophilicity is a particularly important descriptor. In the development of phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents, QSAR analysis indicated that lipophilicity was a key driver for improving activity against Plasmodium falciparum. nih.gov However, this came with a trade-off, as the most active compounds also suffered from poor aqueous solubility and low permeability. nih.gov Similarly, in the design of 4-anilinoquinazoline inhibitors, SAR investigations showed a preference for large, lipophilic groups on the aniline ring, suggesting that hydrophobic interactions are important for binding to the target kinase. ijcce.ac.ir

Analytical Methodologies for 2 Ethoxy 4 Morpholin 4 Yl Aniline in Non Clinical Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, UPLC, GC)

Chromatographic methods are paramount for separating 2-Ethoxy-4-(morpholin-4-yl)aniline from potential impurities, starting materials, and byproducts, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for non-volatile and thermally labile compounds like this aniline (B41778) derivative. Gas Chromatography (GC) can also be employed, often requiring derivatization to enhance volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of aromatic amines. For this compound, a C18 or C8 column would provide the necessary hydrophobic interactions for retention and separation. The addition of an organic modifier, such as acetonitrile (B52724) or methanol, to the aqueous mobile phase allows for the elution of the compound. To ensure good peak shape and resolution, especially given the basic nature of the morpholine (B109124) and aniline nitrogens, the use of a buffer or an acid additive in the mobile phase is crucial.

UPLC, operating with smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. Commercial suppliers of this compound often utilize HPLC and UPLC for quality control, indicating the existence of established, albeit often proprietary, methods. researchgate.net

A typical HPLC/UPLC method for the purity assessment and quantification of this compound would involve the parameters outlined in the following table.

Table 1: Illustrative HPLC/UPLC Parameters for the Analysis of this compound

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10-90% B over 15 min | 10-95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 2 µL |

Gas Chromatography (GC)

Direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to convert the primary amine into a less polar, more volatile derivative. A common approach for anilines is acylation or silylation. Following derivatization, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase, can be used for separation. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection and quantification.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injector Temp. | 250 °C |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Advanced Separation Methods for Isomer and Impurity Profiling

The synthesis of this compound can potentially lead to the formation of structural isomers and other process-related impurities. For instance, positional isomers with the ethoxy and morpholinyl groups at different positions on the aniline ring could be present. Advanced separation techniques are crucial for the detection and quantification of these closely related species.

The high-resolution power of UPLC is particularly well-suited for impurity profiling. The development of a stability-indicating UPLC method, capable of separating the main compound from its degradation products and synthetic impurities, is a critical step in its characterization. Forced degradation studies, involving exposure of the compound to stress conditions such as acid, base, oxidation, heat, and light, are performed to generate potential degradation products. The UPLC method is then optimized to resolve these products from the parent compound.

For the separation of challenging isomeric mixtures of aniline derivatives, derivatization followed by GC-MS can be an effective strategy. The conversion of isomers into derivatives can alter their chromatographic behavior, often leading to enhanced separation.

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry)

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that possess a suitable chromophore. The aromatic ring system in this compound, conjugated with the amino and ethoxy groups, results in significant UV absorbance, making this technique applicable for its quantification.

To perform quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is expected to be in the UV region, likely influenced by the solvent polarity. For similar aromatic amines, the λmax is often observed between 230 and 300 nm. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law.

While UV-Vis spectrophotometry is a powerful tool for quantification, it lacks the specificity of chromatographic methods. Therefore, it is most effective for the analysis of pure samples or simple mixtures where interfering substances that absorb at the same wavelength are known to be absent.

Table 3: Hypothetical UV-Vis Spectrophotometric Data for this compound in Ethanol (B145695)

| Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |

| 2 | 0.150 |

| 4 | 0.302 |

| 6 | 0.455 |

| 8 | 0.601 |

| 10 | 0.753 |

Future Research Directions and Unexplored Avenues for 2 Ethoxy 4 Morpholin 4 Yl Aniline

Novel Synthetic Routes and Green Chemistry Approaches

Future synthetic research on 2-Ethoxy-4-(morpholin-4-yl)aniline should prioritize the development of more efficient, sustainable, and environmentally benign methodologies. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Key Research Objectives:

One-Pot Syntheses: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates would significantly improve efficiency. For instance, exploring a one-pot procedure starting from a readily available nitrobenzene (B124822) precursor, involving sequential reduction, etherification, and morpholine (B109124) installation, could streamline the synthesis.

Catalytic Systems: Investigation into novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could replace traditional stoichiometric reagents. For example, developing a copper- or iron-catalyzed C-N cross-coupling reaction for the introduction of the morpholine moiety would be a greener alternative to palladium-catalyzed methods.

Microwave-Assisted Synthesis: The use of microwave irradiation could dramatically reduce reaction times and improve yields. acs.org A systematic study optimizing microwave parameters for the key bond-forming reactions in the synthesis of this aniline (B41778) derivative is a promising avenue. acs.org

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer superior control over reaction parameters, enhance safety, and facilitate scalability. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

Bio-catalysis: Exploring the use of enzymes for specific transformations, such as the regioselective introduction of the ethoxy group, could offer unparalleled selectivity and sustainability.

By focusing on these green chemistry principles, future synthetic work can make the production of this compound and its derivatives more cost-effective and environmentally responsible.

Exploration of New Chemical Transformations and Cascade Reactions

The unique arrangement of functional groups in this compound makes it an ideal substrate for exploring novel chemical transformations and complex cascade reactions. The electron-rich aromatic ring, the nucleophilic aniline, and the versatile morpholine unit can all participate in a wide array of chemical reactions.

Potential Research Areas:

Multi-component Reactions (MCRs): Using this compound as a key building block in MCRs could lead to the rapid assembly of complex molecular architectures. For example, its participation in Ugi or Passerini-type reactions could generate diverse libraries of peptidomimetics or other biologically relevant scaffolds.

Cascade Cyclizations: The aniline moiety is a prime handle for initiating cascade reactions. Research could focus on developing novel acid- or metal-catalyzed cascade sequences that involve intramolecular cyclization onto a pre-installed functional group, leading to the formation of complex heterocyclic systems like quinolines or indoles. unimi.it Such processes are highly atom-economical and can build molecular complexity in a single step. unimi.it

Directed C-H Functionalization: The directing-group potential of the aniline or morpholine nitrogen could be harnessed to achieve regioselective C-H activation and functionalization of the benzene (B151609) ring. This would allow for the precise installation of additional substituents, opening up new avenues for structural diversification without the need for traditional pre-functionalized starting materials.

Electrochemical Synthesis: Exploring the electrochemical properties of this compound could unveil new reactivity patterns. Anodic oxidation could be used to generate reactive intermediates for polymerization or for coupling reactions, offering a reagent-free method for derivatization.

These explorations would not only expand the fundamental understanding of the compound's reactivity but also provide efficient pathways to novel and potentially valuable molecules.

Advanced Materials Science Applications (e.g., Polymer Chemistry, Optoelectronics)

The structural features of this compound suggest its potential as a monomer or key additive in the development of advanced materials. The aniline group is a well-known precursor for conducting polymers, while the morpholine and ethoxy groups can be used to tune solubility, morphology, and other physical properties.

Future Research Directions:

Conducting Polymers: The aniline moiety can be polymerized to form polyaniline (PANI) derivatives. rsc.org The ethoxy and morpholine substituents on the monomer could significantly influence the properties of the resulting polymer, such as its processability, solubility in common organic solvents, and conductivity. rsc.org Future work should focus on the synthesis and characterization of these novel PANI derivatives and an evaluation of their performance in applications like chemical sensors, anti-corrosion coatings, and electronic devices. rsc.org

Optoelectronic Materials: Aniline derivatives are often used as building blocks for organic light-emitting diode (OLED) materials. ltom.com The this compound core could be incorporated into larger conjugated systems designed as hole-transporting materials or emissive dopants. The morpholine group, in particular, can enhance solubility and promote amorphous film formation, which is beneficial for device performance.

High-Performance Polymers: Incorporation of this monomer into polymer backbones like polyimides or polyamides could enhance their thermal stability, solubility, and processing characteristics. The morpholine group can disrupt chain packing, leading to materials with lower crystallinity and improved solubility, which is often a challenge for high-performance polymers.

Functional Dyes and Pigments: Derivatization of the aniline group through diazotization and coupling reactions could lead to a new class of azo dyes. The electronic properties conferred by the ethoxy and morpholine groups could be used to tune the color and photostability of these dyes for applications in textiles, printing, or data storage.

Systematic investigation into these areas could establish this compound as a valuable component in the materials scientist's toolbox.

Deeper Computational Insights into Molecular Dynamics and Interactions

Computational chemistry offers a powerful lens through which to explore the properties and potential applications of this compound at a molecular level. While basic properties may be predicted, deeper computational studies are needed to guide future experimental work.

Unexplored Computational Avenues:

Conformational Analysis and Molecular Dynamics (MD): A thorough conformational analysis is required to understand the preferred spatial arrangement of the ethoxy and morpholine substituents. MD simulations could provide insights into the molecule's flexibility and its dynamic behavior in different solvent environments or within a polymer matrix.

Quantum Chemical Calculations: High-level quantum chemical calculations can be employed to accurately predict electronic properties such as the HOMO/LUMO energy levels, ionization potential, and electron affinity. These parameters are crucial for designing applications in optoelectronics and for understanding the molecule's reactivity. uni.lu

Quantitative Structure-Activity Relationship (QSAR): For a series of derivatives, QSAR studies could be performed to build predictive models that correlate specific structural features with observed biological activity or material properties. nih.gov This would enable the rational design of new compounds with enhanced performance. nih.govijcce.ac.ir

Docking and Interaction Studies: To guide biological research, molecular docking simulations can predict the binding modes of this compound and its derivatives within the active sites of various target proteins. This can help prioritize which biological targets to investigate experimentally. ijcce.ac.ir

Integrating these computational approaches with experimental validation will accelerate the discovery and optimization of new applications for this versatile molecule.

Expanding the Scope of In Vitro Biological Target Exploration

The morpholine and aniline moieties are common features in many biologically active compounds, suggesting that this compound could serve as a valuable scaffold in drug discovery. While it is used as an intermediate, its own biological profile and that of its simple derivatives are not extensively studied.

Promising Areas for Biological Screening:

Kinase Inhibition: Many kinase inhibitors feature a morpholine ring, which often improves potency and pharmacokinetic properties. researchgate.net Given the success of morpholino-pyrimidine derivatives as PI3K inhibitors, this compound and its derivatives should be screened against a broad panel of kinases to identify novel inhibitory activities. researchgate.net

Anticancer Activity: Substituted anilines are present in numerous anticancer drugs. The compound could be tested against a diverse panel of cancer cell lines, such as those from prostate or skin cancers, to uncover potential cytotoxic or cytostatic effects. ijcce.ac.irresearchgate.net Its structural similarity to precursors of agents like erlotinib (B232) suggests that EGFR could be a potential target. ijcce.ac.ir

Antimicrobial and Antiparasitic Agents: The scaffold could be evaluated for activity against various bacterial, fungal, and parasitic strains. For example, urea (B33335) derivatives of substituted anilines have shown promise as anti-malarial agents against Plasmodium falciparum. nih.gov

CNS Receptor Modulation: The morpholine ring is a known bioisostere for other cyclic amines found in centrally active agents. Therefore, screening against a panel of CNS receptors (e.g., dopamine, serotonin, opioid receptors) could reveal unexpected neuromodulatory activities.

Photodynamic Therapy (PDT): Phthalocyanine (B1677752) derivatives containing 2-(morpholin-4-yl)ethoxy groups have been investigated as photosensitizers for PDT. researchgate.net This suggests that the core scaffold of this compound could be incorporated into new photosensitizing agents for targeted cancer therapy. researchgate.net

A broad-based, high-throughput screening approach, followed by more focused mechanistic studies, could unlock the therapeutic potential of this chemical entity and its derivatives.

Conclusion

Summary of Key Academic Contributions and Research Progress

The chemical compound 2-Ethoxy-4-(morpholin-4-yl)aniline has established itself as a significant building block in the field of medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of complex heterocyclic structures with notable biological activity. Its academic contributions are not derived from its own therapeutic action, but rather from its instrumental role in the development of novel, potent, and selective kinase inhibitors.

Research has consistently demonstrated the utility of the 2-ethoxy-4-morpholinylaniline scaffold in constructing molecules that target key enzymes implicated in cell proliferation and survival. The morpholine (B109124) moiety is frequently incorporated to enhance aqueous solubility and favorable pharmacokinetic properties in drug candidates, a crucial aspect of drug design. researchgate.netsci-hub.se The ethoxy group at the 2-position, along with the aniline (B41778) nitrogen, provides essential points for molecular interactions within the ATP-binding sites of various kinases.

Key research progress includes its application in the synthesis of:

VEGFR-2 and EGFR Inhibitors: This aniline is a common starting material for 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). ijcce.ac.irsemanticscholar.orgtandfonline.com Derivatives have demonstrated significant anti-proliferative activity against cancer cell lines like A431, which overexpress EGFR. ijcce.ac.irsemanticscholar.org

Focal Adhesion Kinase (FAK) Inhibitors: The scaffold has been employed to create potent FAK inhibitors. nih.gov For instance, a series of 2,4-dianilinopyrimidine derivatives synthesized using a related morpholinomethylphenyl aniline showed impressive anti-FAK activity and antiproliferative effects against H1975 and A431 cancer cells. nih.gov

Neuroprotective Agents: The compound has been utilized in the development of inhibitors for the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, which are being investigated as potential therapeutic agents for protecting motor neurons from degeneration. nih.gov

Dual-Target Inhibitors: It has served as a foundational structure in creating dual-target inhibitors, such as those co-targeting Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), a promising strategy in breast cancer therapy. nih.gov

Collectively, the academic contributions of this compound underscore its value as a reliable and adaptable fragment for generating libraries of pharmacologically active compounds, particularly in the realm of oncology.

Remaining Challenges and Opportunities for Future Scholarly Inquiry

Despite the successful application of this compound as a synthetic intermediate, several challenges and opportunities for future research remain.

Remaining Challenges:

In Vivo Efficacy and ADME Profiles: Translating potent in vitro activity into successful in vivo efficacy is a persistent hurdle. Many promising compounds fail during preclinical development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity.

Acquired Resistance: In the context of kinase inhibitors for cancer, the development of acquired resistance by tumors is a major clinical challenge. This necessitates a continuous effort to design next-generation inhibitors that can overcome these resistance mechanisms.

Opportunities for Future Scholarly Inquiry:

Scaffold Diversification: There is a substantial opportunity to explore further structural modifications of the this compound scaffold. This includes altering the alkoxy group, substituting different positions on the aniline ring, or replacing the morpholine with other heterocyclic systems to fine-tune the selectivity, potency, and pharmacokinetic profiles of the resulting inhibitors.

Exploration of New Targets: While research has largely focused on established cancer-related kinases, this building block could be used to synthesize inhibitors for other, less-explored kinase targets or even different enzyme classes implicated in other diseases. Its use in developing neuroprotective agents targeting MAP4K is an early example of this potential. nih.gov

Green Chemistry Approaches: The development of more efficient and environmentally sustainable synthetic methods for producing and utilizing this compound and its derivatives presents a valuable research avenue. researchgate.netpreprints.org This includes minimizing waste, using less hazardous reagents, and improving reaction yields.

Development of Chemical Probes: Derivatives of this compound could be developed as chemical probes. researchgate.net These high-potency, selective molecules can be invaluable tools for basic research, helping to elucidate the complex roles of specific kinases in cellular signaling pathways and validate them as drug targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: Comprehensive QSAR analyses can provide deeper insights into how specific structural features influence biological activity. nih.gov Such studies can guide more rational, data-driven design of future compounds, accelerating the discovery of molecules with improved therapeutic potential.

Q & A

How can researchers optimize synthetic routes for 2-Ethoxy-4-(morpholin-4-yl)aniline while minimizing unwanted byproducts?

Basic Research Question

The synthesis of this compound typically involves multi-step reactions, such as nucleophilic aromatic substitution or coupling reactions. For example, evidence from similar morpholine-substituted aniline derivatives suggests that introducing the ethoxy group via alkylation or substitution reactions (e.g., using ethyl bromide) requires precise temperature control (0–5°C) and anhydrous conditions to avoid hydrolysis or over-alkylation . To minimize byproducts, researchers should:

- Use high-purity starting materials (≥98%) to reduce side reactions.

- Monitor reaction progress via TLC or HPLC to optimize reaction times.

- Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) for purification .

What advanced techniques are recommended for resolving contradictions in reported solubility data for this compound?

Advanced Research Question

Discrepancies in solubility data (e.g., in polar vs. non-polar solvents) may arise from variations in experimental conditions or impurities. To address this:

- Standardized Protocols : Conduct solubility tests under controlled humidity and temperature (e.g., 25°C ± 1°C) using USP/PhEur-grade solvents.

- Analytical Methods : Use dynamic light scattering (DLS) to detect aggregates or impurities affecting solubility.

- Computational Modeling : Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to predict solvent compatibility .

How can researchers design experiments to study the photocatalytic degradation of this compound under simulated environmental conditions?

Advanced Research Question

Photocatalytic degradation studies are critical for assessing environmental persistence. A robust experimental design includes:

- Catalyst Selection : Use MnFe₂O₄/Zn₂SiO₄ composites, which show high efficiency for aniline derivatives under simulated solar radiation (λ = 300–800 nm) .

- Optimization via DOE : Implement a Box-Behnken design to optimize variables like catalyst loading (0.5–2.5 g/L), pH (4–10), and initial compound concentration (10–50 ppm) .

- Analytical Validation : Quantify degradation products via LC-MS or GC-MS to identify intermediates (e.g., hydroxylated or demethylated derivatives).

What methodologies are most effective for characterizing the crystal structure and purity of this compound?

Basic Research Question

Accurate characterization ensures reproducibility in downstream applications:

- Single-Crystal XRD : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure crystals are grown via slow evaporation in ethanol or acetonitrile .

- Purity Analysis : Combine HPLC (C18 column, acetonitrile/water mobile phase) with NMR (¹H/¹³C) to detect residual solvents or unreacted precursors.

- Thermal Stability : Perform TGA-DSC to assess decomposition thresholds (>200°C for morpholine derivatives) .

How can researchers investigate the electronic effects of the ethoxy and morpholine groups on the reactivity of this compound?

Advanced Research Question

The electron-donating ethoxy and morpholine groups influence aromatic ring reactivity. Methodologies include:

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Experimental Probes : Use Hammett substituent constants (σ) to correlate substituent effects with reaction rates in electrophilic substitutions (e.g., nitration or halogenation).